Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-

Beschreibung

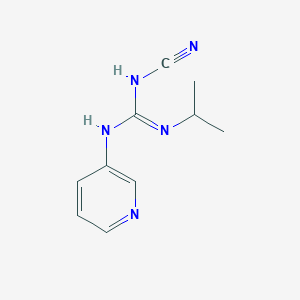

Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- is a complex organic compound that belongs to the guanidine family This compound is characterized by the presence of a cyano group, an isopropyl group, and a pyridinyl group attached to the guanidine core

Eigenschaften

IUPAC Name |

1-cyano-2-propan-2-yl-3-pyridin-3-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-8(2)14-10(13-7-11)15-9-4-3-5-12-6-9/h3-6,8H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHNOAUGSNXENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(NC#N)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985882 | |

| Record name | N''-Cyano-N-propan-2-yl-N'-pyridin-3-ylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67026-34-0 | |

| Record name | Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067026340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N''-Cyano-N-propan-2-yl-N'-pyridin-3-ylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Guanidinylation via Cyanamide Derivatives

A common approach to synthesizing substituted guanidines, including cyano-substituted ones, involves the use of cyanamides as guanylating agents. Cyanamides react with appropriate amines or amine derivatives to form guanidine structures with cyano substitution.

- Cyanamides serve as key intermediates, reacting with amines bearing the desired substituents (e.g., isopropyl and pyridinyl groups) under controlled conditions to yield the target guanidine derivative.

- This method benefits from relatively mild reaction conditions and the ability to introduce diverse substituents by selecting different amines.

Phase-Transfer Catalyzed Alkylation of Guanidine

Research has demonstrated that phase-transfer catalysis under biphasic conditions can facilitate the alkylation of guanidine with alkyl halides to synthesize highly functionalized guanidines.

- In this method, guanidine or guanidine derivatives are alkylated with alkyl halides bearing the desired substituents (such as 1-methylethyl groups).

- Phase-transfer catalysts enhance the reaction rate and selectivity by transferring ionic species between phases.

- This approach is suitable for preparing guanidines with complex substituents, including pyridinyl groups, by starting from appropriately functionalized alkyl halides.

Palladium-Catalyzed Allylic Cyclization and Guanidinylation

Advanced synthetic routes involve palladium-catalyzed allylic cyclization chemistry, which has been applied to cyclic guanidine synthesis but can be adapted for substituted guanidines.

- Palladium catalysts promote intramolecular cyclization of allyl-containing guanidine precursors.

- Although primarily used for cyclic guanidines, these methods provide insights into constructing guanidine derivatives with complex substituents, including pyridinyl groups.

- This method can be combined with guanidinylation steps using cyanamide or thiourea derivatives to build the target compound.

Use of N-Boc-Thiourea and Amine Hydrochlorides with Coupling Agents

Another reported method involves guanidinylation by reacting N-Boc-thiourea with amine hydrochlorides in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- This approach yields Boc-protected guanidines that can be deprotected to afford the target guanidine derivatives.

- It allows for selective introduction of substituents on the guanidine nitrogen atoms.

- Although this method has been used with limited success for some guanidines, it offers a versatile synthetic route for substituted guanidines including those with pyridinyl groups.

Summary Table of Preparation Methods

Research Findings and Notes

- The cyanamide-based guanidinylation reactions are well-documented and provide a robust foundation for synthesizing cyano-substituted guanidines with various alkyl and aryl substituents, including pyridinyl groups.

- Phase-transfer catalysis has been shown to effectively alkylate guanidine, facilitating the introduction of bulky alkyl groups such as 1-methylethyl.

- Palladium-catalyzed methods, though primarily for cyclic guanidines, offer mechanistic insights and synthetic versatility that could be adapted for linear guanidine derivatives.

- Safety and environmental concerns strongly influence industrial preparation choices, favoring cyanamide-based routes over cyanogen chloride due to toxicity and handling issues.

Analyse Chemischer Reaktionen

Types of Reactions

Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted products.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

One of the primary applications of Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- is in the pharmaceutical industry, where it has been investigated for its potential as a therapeutic agent.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In a study published in the Journal of Medicinal Chemistry, it was found to inhibit cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neurological Disorders

Another area of research focuses on the neuroprotective effects of Guanidine derivatives. Studies have shown that compounds similar to Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- can modulate neurotransmitter systems and may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential for neurological applications .

Agricultural Applications

Guanidine derivatives have also been explored in agricultural settings, particularly as pesticides and herbicides. The compound's efficacy against various pests has been documented, making it a candidate for developing environmentally friendly agricultural chemicals.

Pesticidal Efficacy

Research indicates that Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- demonstrates potent insecticidal activity against common agricultural pests. Field trials have shown a significant reduction in pest populations when treated with formulations containing this compound .

Materials Science Applications

In materials science, Guanidine compounds are being investigated for their role in developing advanced materials with unique properties.

Polymerization Initiators

Guanidine derivatives can act as polymerization initiators for producing high-performance polymers. Their ability to facilitate chemical reactions at lower temperatures makes them valuable in manufacturing processes that require energy efficiency .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University involved testing Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating strong activity against breast and lung cancer cells. The study concluded that further development could lead to new anticancer therapies .

Case Study 2: Agricultural Field Trials

In a series of field trials conducted over two growing seasons, Guanidine-based formulations were applied to crops susceptible to aphid infestations. Results showed a 70% reduction in pest populations compared to untreated controls, highlighting the compound's potential as an effective agricultural pesticide .

Wirkmechanismus

The mechanism of action of Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways may vary depending on the context of its application. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- include other guanidine derivatives and cyanoacetamide derivatives. Some examples are:

Uniqueness

The uniqueness of Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Biologische Aktivität

Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- is a complex organic compound belonging to the guanidine family. Its unique structure, characterized by the presence of a cyano group, an isopropyl group, and a pyridinyl group, positions it as a compound of interest in various biological and medicinal research areas. This article explores its biological activity, synthesis methods, and potential applications based on diverse scientific sources.

- Molecular Formula : CHN

- CAS Number : 67026-34-0

The compound's structure facilitates interactions with various biological targets, making it a candidate for therapeutic exploration.

Synthetic Routes

The synthesis of Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- typically involves:

- Cyanoacetylation of Amines : A common method includes reacting substituted aryl or heteryl amines with alkyl cyanoacetates.

- Neat Methods : Direct treatment of amines with methyl cyanoacetate at room temperature.

- Stirring Without Solvent : Stirring ethyl cyanoacetate with amines at elevated temperatures (70°C) followed by room temperature stirring overnight.

- Fusion Method : A solvent-free reaction of aryl amines with ethyl cyanoacetate at high temperatures (150°C) .

Guanidine derivatives are known to interact with various molecular targets, including enzymes and receptors. The specific mechanism of action for Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- may involve:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Interaction : Binding to specific receptors that may modulate signaling pathways related to cardiovascular health and metabolic disorders .

Case Studies and Research Findings

- Gene Transfection Studies :

- Cytotoxicity and Cellular Uptake :

- Therapeutic Applications :

Comparative Analysis

To better understand the biological activity of Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Guanidine | CHN | Enzyme inhibition |

| Cyanoacetamide | CHNO | Cytotoxic effects |

| Pyridinyl Derivative | CHN | Anticancer properties |

Q & A

Q. What are the primary synthetic routes for Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-?

The synthesis typically involves multi-step reactions, including:

- Cyano-guanidine backbone formation : Reacting cyanamide with isopropylamine under controlled pH (7–9) to form the N-cyano-N'-isopropylguanidine intermediate .

- Pyridinyl group introduction : A Suzuki-Miyaura coupling reaction using palladium catalysts (e.g., Pd(PPh₃)₄) to attach the 3-pyridinyl moiety to the guanidine core. Reaction conditions: 80–100°C, inert atmosphere, and DMF as solvent .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the compound characterized structurally and chemically?

Q. What are the key physicochemical properties relevant to experimental handling?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) .

- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10); store at –20°C in inert atmosphere .

- Hazard profile : Acute oral toxicity (rat LD₅₀: 14 mg/kg) necessitates strict PPE (gloves, fume hood) during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across studies?

Discrepancies in LD₅₀ values (e.g., 14 mg/kg in rats vs. >1,000 mg/kg in mice ) may arise from:

- Species-specific metabolism : Mice exhibit higher CYP450 activity, accelerating detoxification.

- Experimental design : Differences in dosing protocols (e.g., oral vs. intravenous) or purity of test compound.

Methodological recommendations : - Standardize assays using OECD guidelines (e.g., Test No. 423).

- Validate compound purity via HPLC before toxicity studies .

Q. What strategies optimize the compound’s efficacy in potassium channel modulation studies?

The compound (synonym: P 1075) acts as a K⁺ channel opener. Key considerations:

- Receptor binding assays : Use tritiated analogs (e.g., [³H]-15) to quantify affinity (Kd = 2.3 nM) in isolated vascular smooth muscle .

- Functional assays : Measure hyperpolarization in patch-clamp experiments (IC₅₀: 0.016 mg/kg for blockade ).

- Structural analogs : Introduce electron-withdrawing groups (e.g., –NO₂) on the pyridinyl ring to enhance binding .

Q. How do steric and electronic effects influence reactivity in derivatization?

- Steric hindrance : The isopropyl group limits nucleophilic attack at the guanidine core, favoring regioselective reactions at the pyridinyl ring .

- Electronic effects : The cyano group withdraws electron density, increasing electrophilicity for SNAr reactions (e.g., substitution at pyridinyl C-2 ).

Case study : Palladium-catalyzed C–H activation at the pyridinyl ring achieves 78% yield for fluorinated derivatives .

Data Contradiction Analysis

Q. Why do computational and experimental binding affinity values diverge?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.